molecular formula C20H39NO5Si B8445293 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate

Cat. No.: B8445293
M. Wt: 401.6 g/mol
InChI Key: GDPGNBVZGJLPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a tert-butyldimethylsilyloxy group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate typically involves multiple stepsThe tert-butyldimethylsilyloxy group is then introduced through a silylation reaction using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of piperidine derivatives on various biological systems. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the chemical industry, tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. It can be utilized in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H39NO5Si

Molecular Weight

401.6 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperidine-1,4-dicarboxylate

InChI

InChI=1S/C20H39NO5Si/c1-18(2,3)26-17(23)21-13-10-20(11-14-21,16(22)24-7)12-15-25-27(8,9)19(4,5)6/h10-15H2,1-9H3

InChI Key

GDPGNBVZGJLPQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO[Si](C)(C)C(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of KHMDS (8.72 g, 44 mmol) in THF (300 mL) at −70° C. was slowly added over 10 min a solution of tert-butyl 4-methoxycarbonylpiperidine-1-carboxylate (7.1 g, 29 mmol) in THF (70 mL). After 1 h, 2-bromo-1-(tert-butyldimethylsilyloxy)ethane (10 g, 47 mmol) was added and the reaction was allowed to warm to room temperature for 1 h. The mixture was poured into aq. sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was used directly in the next step. TLC (50% ethyl acetate in hexanes) indicated a mixture of bromide starting material and title product.
Name
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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